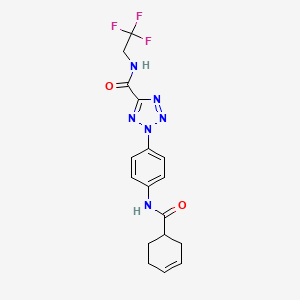

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative characterized by a cyclohexene carboxamide moiety and a trifluoroethyl-substituted tetrazole core.

Properties

IUPAC Name |

2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c18-17(19,20)10-21-16(28)14-23-25-26(24-14)13-8-6-12(7-9-13)22-15(27)11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H,21,28)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUXJCCWVPZMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel tetrazole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific signaling pathways. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the cyclohexene moiety and trifluoroethyl group contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- CXCR2 Inhibition : The compound has been investigated for its ability to inhibit the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses. In vitro assays have demonstrated that modifications to the core structure can enhance potency against CXCR2 while maintaining selectivity over related receptors like CXCR4 .

- Cyclooxygenase Inhibition : Similar tetrazole derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, related compounds exhibited IC50 values ranging from 6 to 7 μM for COX-2 inhibition while being significantly less active against COX-1 (IC50 > 100 μM) . This selectivity is crucial for minimizing side effects commonly associated with non-selective COX inhibitors.

- Anticancer Potential : The tetrazole moiety is frequently found in anticancer drugs due to its ability to interfere with cellular signaling pathways. Preliminary studies suggest that the compound may exhibit cytotoxic effects in cancer cell lines, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the activity of this compound:

- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) on the aromatic rings has been shown to enhance biological activity. For example, compounds with trifluoromethyl substitutions exhibited improved potency compared to their unsubstituted counterparts .

- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds between the NH groups and the receptor appears to stabilize the active conformation of the molecule, which is crucial for binding affinity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related tetrazole compounds:

| Compound Name | Target | IC50 (μM) | Selectivity | Notes |

|---|---|---|---|---|

| CX4338 | CXCR2 | 4.4 | High | Effective in inhibiting neutrophil migration |

| Compound A | COX-2 | 6 | High | Low activity against COX-1 |

| Compound B | Cancer | Varies | N/A | Induces apoptosis in specific cancer lines |

Case Studies

- CXCR2 Antagonism : In a murine model of acute lung injury induced by LPS, treatment with compounds similar to the target compound resulted in a significant reduction in neutrophil infiltration into the bronchoalveolar lavage fluid, indicating effective CXCR2 inhibition .

- In Vitro Cytotoxicity : A series of related tetrazole derivatives were screened against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Comparison with Similar Compounds

Key Observations :

- Trifluoroethyl vs.

- Cyclohexene vs. Benzylthio Moieties : The cyclohexene carboxamide in the target compound introduces conformational rigidity, whereas the benzylthio group in adds sulfur-based reactivity and polarity .

Physicochemical Properties

While melting points, boiling points, and solubility data are unavailable for the target compound, trends can be inferred from analogs:

- Molecular Weight : The target compound (~417.26 g/mol) aligns with analogs in the 380–450 g/mol range, typical for small-molecule drug candidates .

- Polarity : The trifluoroethyl group reduces polarity compared to hydroxyl or chloro substituents (e.g., ), which may impact bioavailability .

Industrial Relevance

- Scalability : emphasizes yield optimization (12.7% → 21.2%) for lansoprazole, suggesting that similar process improvements could enhance the target compound’s manufacturability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.